molecular formula C10H11BrO2 B1267232 2-Bromo-1-(4-methoxyphenyl)propan-1-one CAS No. 21086-33-9

2-Bromo-1-(4-methoxyphenyl)propan-1-one

Cat. No. B1267232
CAS RN: 21086-33-9
M. Wt: 243.1 g/mol
InChI Key: QNCDPGOJVGDTAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-1-(4-methoxyphenyl)propan-1-one involves multiple steps, including the refluxing of bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2, and subsequent reactions with 4-methoxybenzaldehyde under specific conditions to achieve the desired compound. These synthetic routes are characterized by their efficiency and the purity of the obtained product, making them significant for further applications in medicinal chemistry and material science (Sherekar et al., 2021).

Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(4-methoxyphenyl)propan-1-one has been elucidated through various spectroscopic techniques. Crystallographic analysis reveals the orientation and conformation of the methoxy- and bromo-substituted benzene rings, providing insights into the compound's reactivity and interactions. The dihedral angles between the planes of these groups have been determined, highlighting the structural features critical for its chemical behavior (Jasinski et al., 2010).

Chemical Reactions and Properties

2-Bromo-1-(4-methoxyphenyl)propan-1-one is reactive towards a variety of chemical reagents and conditions, enabling its use in the synthesis of complex molecules. It can undergo reactions such as allylic bromination, offering pathways for the synthesis of heterocycles and other valuable compounds. These reactions exploit the compound's functional groups, allowing for selective transformations and the creation of diverse molecular architectures (Martins, 2003).

Scientific Research Applications

Chemical Diversification and Biological Activity

2-Bromo-1-(4-methoxyphenyl)propan-1-one has been involved in studies focusing on chemical diversification and biological evaluation. For instance, García et al. (2016) explored the chemical diversification of essential oils through reaction with bromine, identifying (RS)-2-bromo-1-(4-methoxyphenyl) propan-1-one as a xanthine oxidase inhibitor potentially formed from an inactive natural component, anethole. This compound showed inhibitory potency comparable to allopurinol, a widely used inhibitor (García et al., 2016).

Synthesis and Characterization

Several studies have explored the synthesis and characterization of derivatives of 2-Bromo-1-(4-methoxyphenyl)propan-1-one. For example, Mourelle-Insua et al. (2016) developed enzymatic strategies for the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, which are valuable precursors for antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016). Additionally, Sherekar et al. (2021) synthesized derivatives for antimicrobial study, finding them to possess significant activities (Sherekar et al., 2021).

Structural Analysis

The structural analysis of compounds related to 2-Bromo-1-(4-methoxyphenyl)propan-1-one has been a subject of research. Butcher et al. (2007) studied the molecule's structure, finding significant angles between various phenyl groups and the ketone oxygen of the prop-2-en-1-one group (Butcher et al., 2007).

Applications in Organic Chemistry

The compound has been used in organic chemistry for various syntheses. Raj et al. (2006) described the synthesis of triazolones using 2-Bromo-1-(4-methoxyphenyl)propan-1-one, with some compounds showing anticonvulsant activity (Raj et al., 2006). In another instance, Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-Bromo-1-(4-methoxyphenyl)-1-propanone, demonstrating the compound's utility in divergent synthetic methods (Bin, 2011).

Safety And Hazards

“2-Bromo-1-(4-methoxyphenyl)propan-1-one” is classified as a dangerous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-bromo-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(11)10(12)8-3-5-9(13-2)6-4-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCDPGOJVGDTAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305736, DTXSID001344417
Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4'-methoxypropiophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methoxyphenyl)propan-1-one

CAS RN

21086-33-9
Record name 21086-33-9
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Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Record name 2-bromo-1-(4-methoxyphenyl)propan-1-one
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Synthesis routes and methods I

Procedure details

A procedure similar to step 3 of Example 1 was used. 1-(4-methoxy-phenyl)-propan-1-one prepared in the step 2 and bromide were used as starting materials, and anhydrous AlCl3 was used as catalyst. A white solid product was obtained in a yield of 90.7%, mp: 69-70 └. 1H-NMR (CDCl3, 400 MHz) δ: 1.89 (3H, d, J=6.44 Hz, CHBrCH3), 3.88 (3H, s, OCH3), 5.27 (1H, q, J=6.44 Hz, CHBrCH3), 6.96 (2H, d, J=8.72 Hz, ArH), 8.02 (2H, d, J=8.72 Hz, ArH); ESI-MS m/e (%): 242.0 (M+2, 11), 241.0 (M, 11), 135.0 (100).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

0.30 mol of 4′-methoxypropiophenone is dissolved in 230 ml of glacial acetic acid and mixed with 3 drops of 48% HBr solution. In the stirred mixture, 0.30 mol of bromine is now slowly added in drops while being cooled in an ice bath such that the temperature in the flask does not exceed 15° C. The ice bath is removed, and it is stirred for about another 45 minutes in a continuous nitrogen stream to remove the HBR that is produced in the reaction. Then, it is carefully poured onto 300 ml of ice water. The settled precipitate is suctioned off, washed with several portions of water to remove all bromine and dried in a desiccator overnight. The crude product is recrystallized from 96% ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
P García, IA Ramallo, MO Salazar, RLE Furlan - RSC advances, 2016 - pubs.rsc.org
A set of chemically engineered essential oils has been generated through chemical diversification by reaction with bromine. The impact of the reaction over the chemical composition of …
Number of citations: 19 pubs.rsc.org
S An, BS Park - Tetrahedron, 2018 - Elsevier
Photolysis of α-bromopropiophenones in acetonitrile results in formation of β-bromopropiophenones with good product selectivity, which can be coined as 1,2-Br shift reaction. The …
Number of citations: 3 www.sciencedirect.com
SA Boyes, AT Hewson - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
Bromination of the acetals 4 derived from aryl alkyl ketones, ArCOR, and (2R,3R)-tartaric acid results in bromoacetals 5 with 78–90% de. Hydrolysis of those compounds with Ar = 4-…
Number of citations: 9 pubs.rsc.org
G Castaldi, S Cavicchioli, C Giordano… - The Journal of Organic …, 1987 - ACS Publications
A highly enantioselective synthesis of 2-alkyl-2-arylacetic acids, an important class of antiinflammatory agents, based on a new diastereoselective-bromination of homochiral acetals 1 …
Number of citations: 83 pubs.acs.org
M Van der Mey, KM Bommelé, H Boss… - Journal of medicinal …, 2003 - ACS Publications
In this study, the synthesis and in vitro and in vivo pharmacological investigations of a new series of phthalazinone/pyridazinone hybrids with both PDE3 and PDE4 inhibitory activities …
Number of citations: 81 pubs.acs.org
S Harkov - Knowledge: International Journal, 2021 - search.ebscohost.com
When looking for promising biologically active substances (BAS) in addition to specific biological activity, is also required a minimum of side and toxic effects and satisfactory …
Number of citations: 0 search.ebscohost.com
T Wiglenda, R Gust - Journal of medicinal chemistry, 2007 - ACS Publications
A series of C5-substituted 1,2,4-triaryl-1H-imidazoles was synthesized. Their gene-activating properties were determined on estrogen receptor alpha positive MCF-7 breast cancer cells, …
Number of citations: 114 pubs.acs.org
YY Zheng, L Guo, XC Zhen, JQ Li - European journal of medicinal chemistry, 2012 - Elsevier
A series of arylalkanol-piperidine derivatives was synthesized, and their triple reuptake inhibition and in vivo activities have been evaluated. Among them, compounds 2a, 2j, 2k, 2m and …
Number of citations: 23 www.sciencedirect.com
PM Lundin - 2010 - dspace.mit.edu
Chapter 1 begins with a review of the current literature on cross-coupling methods to generate a-arylcarbonyl compounds, with a special emphasis on asymmetric arylations. The …
Number of citations: 2 dspace.mit.edu
IA Ramallo, MO Salazar, P García… - Studies in Natural Products …, 2019 - Elsevier
Natural products are recognized as privileged starting points in the structural space for library development by virtue of their sustained success as sources of lead compounds. Natural …
Number of citations: 9 www.sciencedirect.com

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